7-Bromo-benzo[f][1,4]oxazepine-3,5-dione
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Overview
Description
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione is a heterocyclic compound with a molecular formula of C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound belongs to the oxazepine family, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of a bromine atom at the 7th position and a dione functionality at the 3rd and 5th positions make this compound unique and of significant interest in various fields of research .
Preparation Methods
The synthesis of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with bromoacetyl bromide followed by cyclization can yield the desired oxazepine derivative . Industrial production methods often involve multi-step synthesis, starting from readily available starting materials and employing various catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazepine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazepine compounds.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit certain enzymes and pathways involved in cancer cell proliferation . Molecular docking studies have revealed its binding affinity to targets such as epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
Comparison with Similar Compounds
7-Bromo-benzo[f][1,4]oxazepine-3,5-dione can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring but differ in their pharmacological properties and applications.
Thiazepines: Similar in structure but contain sulfur instead of oxygen, leading to different chemical and biological properties.
Dithiazepines: Contain two sulfur atoms and exhibit unique pharmacological activities.
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)9(13)11-8(12)4-14-7/h1-3H,4H2,(H,11,12,13) |
InChI Key |
WZMPNLZYXMEAML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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